Methyl (R)-1,4-oxazepane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-1,4-oxazepane-5-carboxylate is an organic compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a methyl ester group at the 5-position of the oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1,4-oxazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a diester. For example, the reaction between ®-2-amino-1-butanol and dimethyl oxalate under acidic conditions can yield the desired oxazepane ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of Methyl ®-1,4-oxazepane-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1,4-oxazepane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane-5-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the ester group in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxazepane-5-carboxylic acid, oxazepane-5-methanol, and various substituted oxazepane derivatives.
Scientific Research Applications
Methyl ®-1,4-oxazepane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl ®-1,4-oxazepane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Methyl ®-1,4-oxazepane-5-carboxylate can be compared with other oxazepane derivatives and related heterocyclic compounds:
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (5R)-1,4-oxazepane-5-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FXDMGMAWGOGVCR-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCOCCN1 |
Canonical SMILES |
COC(=O)C1CCOCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.